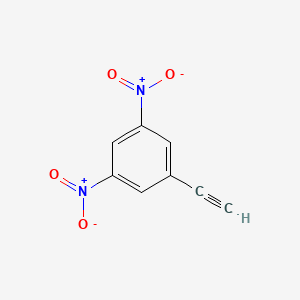
2-Methoxy-6-methylbenzoyl chloride
Übersicht
Beschreibung
2-Methoxy-6-methylbenzoyl chloride, also known as o-Anisoyl chloride or o-Methoxybenzoyl chloride, is a chemical compound with the formula C8H7ClO2 . It has a molecular weight of 170.593 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) and a benzoyl chloride group (C(O)Cl) . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.572 . It has a boiling point of 128-129 °C at 8 mmHg and a density of 1.146 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- 2-Methoxy-6-methylbenzoyl chloride is involved in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound characterized by IR and 1H-NMR spectroscopy, and tested for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).
Antibacterial and Antifungal Agents
- This compound is also used in the creation of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which have been found to have significant antibacterial and antifungal activities. These activities were comparable to those of standard agents like Ampicilline and Flucanazole in some cases (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Molecular Geometry and Analysis
- The title compound, methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate, demonstrates the use of this compound in detailed molecular geometry analysis and experimental characterization, which is crucial for understanding the chemical properties of such derivatives (Özdemir, Dinçer, Koca, Yıldırım, & Büyükgüngör, 2009).
Endophytic Fungus Derivatives
- Derivatives of this compound, such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, have been isolated from marine endophytic fungi. These compounds exhibit moderate antimicrobial and antitumor activities (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Preparation Methods
- Efficient preparation methods involving this compound have been developed for compounds like 2-chloro-6-methylbenzoic acid. These methods are crucial for large-scale preparation and have broad applicability in organic synthesis (Daniewski, Liu, Püntener, & Scalone, 2002).
Safety and Hazards
2-Methoxy-6-methylbenzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-methoxy-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIWIVOVFXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512448 | |
| Record name | 2-Methoxy-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50463-84-8 | |
| Record name | 2-Methoxy-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)








![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
